molecular formula C12H19Br2ClO B14429540 2,12-Dibromo-2-chlorocyclododecan-1-one CAS No. 79265-58-0

2,12-Dibromo-2-chlorocyclododecan-1-one

Cat. No.: B14429540
CAS No.: 79265-58-0
M. Wt: 374.54 g/mol
InChI Key: XCVMFQCXQPHRQR-UHFFFAOYSA-N
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Description

2,12-Dibromo-2-chlorocyclododecan-1-one is a polyhalogenated cyclododecanone derivative with bromine and chlorine substituents at positions 2 and 12. The presence of multiple halogens on the cyclododecane ring likely enhances its reactivity in substitution or elimination reactions, though its specific properties remain understudied in the available literature .

Properties

CAS No.

79265-58-0

Molecular Formula

C12H19Br2ClO

Molecular Weight

374.54 g/mol

IUPAC Name

2,12-dibromo-2-chlorocyclododecan-1-one

InChI

InChI=1S/C12H19Br2ClO/c13-10-8-6-4-2-1-3-5-7-9-12(14,15)11(10)16/h10H,1-9H2

InChI Key

XCVMFQCXQPHRQR-UHFFFAOYSA-N

Canonical SMILES

C1CCCCC(C(=O)C(CCCC1)(Cl)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,12-Dibromo-2-chlorocyclododecan-1-one typically involves the bromination and chlorination of cyclododecanone. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective addition of bromine and chlorine atoms at the desired positions on the cyclododecanone ring.

Industrial Production Methods

Industrial production of 2,12-Dibromo-2-chlorocyclododecan-1-one may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,12-Dibromo-2-chlorocyclododecan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form cyclododecanone or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclododecanones, while reduction and oxidation reactions produce different reduced or oxidized derivatives.

Scientific Research Applications

2,12-Dibromo-2-chlorocyclododecan-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,12-Dibromo-2-chlorocyclododecan-1-one involves its interaction with molecular targets through its bromine and chlorine substituents. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can activate the cyclododecanone ring towards nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-12-bromocyclododecan-1-one

This compound shares a cyclododecanone backbone but lacks the additional bromine at position 2. Key differences include:

  • Substituent Effects: The absence of a second bromine at position 2 reduces steric hindrance and may increase solubility in non-polar solvents compared to the trihalogenated target compound.
  • Reactivity: The mono-brominated derivative is reported to undergo selective nucleophilic substitution at the brominated carbon, whereas the dichloro-dibromo analog may exhibit competing reaction pathways due to electronic effects from multiple halogens .
Table 1: Structural and Reactivity Comparison
Property 2,12-Dibromo-2-chlorocyclododecan-1-one 2-Chloro-12-bromocyclododecan-1-one
Molecular Formula C₁₂H₁₆Br₂ClO C₁₂H₁₇BrClO
Halogen Positions Br (2,12), Cl (2) Br (12), Cl (2)
Molecular Weight (g/mol) 402.52 324.62
Reported Stability Limited data; not detected in analyses Moderately stable under inert conditions

1-Chloro-3-bromocyclododecan-1-one

This positional isomer differs in halogen placement (positions 1 and 3).

  • Steric Effects : The proximity of halogens in the target compound (positions 2 and 12) may induce greater ring strain compared to the 1,3-isomer.

Fully Saturated vs. Partially Unsaturated Analogs

  • Cyclododecanones with conjugated double bonds (e.g., cyclohexenone derivatives) exhibit distinct electronic properties, such as increased susceptibility to Michael additions. The fully saturated cyclododecanone core in the target compound likely prioritizes steric over electronic effects in reactions .

Research Findings and Limitations

  • Halogenation of cyclododecanone typically requires controlled conditions to avoid overhalogenation or ring degradation, which may explain its scarcity in analytical reports .
  • Spectroscopic Data: No NMR or IR spectra for the target compound are available in the reviewed literature. By contrast, its dihalogenated analogs (e.g., 2-chloro-12-bromo) have been characterized via GC-MS and HPLC, with retention times and fragmentation patterns documented .

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